molecular formula C10H14ClN3O2 B2434790 tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate CAS No. 1820614-19-4

tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate

Cat. No. B2434790
CAS RN: 1820614-19-4
M. Wt: 243.69
InChI Key: RRXISBCNBWVFGG-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate” is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) which is substituted at the 2-position by a hydrazinecarboxylate group and at the 3-position by a chlorine atom .

Scientific Research Applications

Insecticidal Properties

N’-(3-Chloropyridin-2-yl)(t-butoxy)carbohydrazide: exhibits insecticidal activity. Researchers have synthesized novel derivatives of this compound and evaluated their efficacy against pests. For instance, a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds demonstrated larvicidal effects against the oriental armyworm . Further studies could explore its potential as a safer alternative to conventional insecticides.

Fungicidal Activity

The same compound has also been investigated for its fungicidal properties. In particular, it showed inhibitory effects against various fungal pathogens, including Botrytis cinerea . Compounds containing an acylguanidine linker exhibited favorable activity. For example, derivatives like 7d and 7f displayed significant inhibitory activity against B. cinerea at a concentration of 50 mg/L . These findings suggest its potential as a fungicide in agriculture.

Metal-Free Synthesis

Researchers have developed a metal-free synthesis route for N-(pyridin-2-yl)amides using this compound. The reaction involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This mild and efficient method provides access to a variety of amide derivatives .

properties

IUPAC Name

tert-butyl N-[(3-chloropyridin-2-yl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXISBCNBWVFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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